molecular formula C4H3F3N2O B025367 5-(Trifluoromethyl)isoxazol-3-amine CAS No. 110234-43-0

5-(Trifluoromethyl)isoxazol-3-amine

Cat. No. B025367
M. Wt: 152.07 g/mol
InChI Key: LNZJPSYNGYFWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)isoxazol-3-amine and related compounds involves several methods, including the reaction of trifluoromethyl-substituted anilines with dianions derived from oximes, leading to the formation of isoxazoles. Another method involves the 1,3-dipolar cycloaddition of nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes to yield N-functionalized isoxazolidines containing a trifluoromethyl group, demonstrating the versatility in synthetic approaches for incorporating the trifluoromethyl group into the isoxazole ring (Strekowski et al., 1995); (Molander & Cavalcanti, 2013).

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethyl group and isoxazole ring is influenced by the presence of this group. Studies on similar molecules, such as 5-[(dimethylamino)methylidene]-4-[3/4-(trifluoromethylphenyl)amino]-1,3-thiazol-2(5H)-ones, have shown that the trifluoromethyl group can significantly affect the molecular conformation, demonstrating the impact of trifluoromethyl substitution on the molecular structure (Pyrih et al., 2023).

Chemical Reactions and Properties

5-(Trifluoromethyl)isoxazol-3-amine participates in various chemical reactions, highlighting its reactivity and functional utility. For instance, the reaction of 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines showcases the compound's ability to undergo substitution reactions, forming new chemical bonds and structures (Reitz & Finkes, 1989).

Scientific Research Applications

Drug Discovery

  • Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
  • Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
  • The core structure of isoxazole has been used in drug discovery research .

Synthetic Chemistry

  • In the field of synthetic chemistry, isoxazole synthesis is significant .
  • Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
  • There are some disadvantages associated with metal-catalyzed reactions such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .
  • Therefore, it is imperative to develop alternate metal-free synthetic routes .

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

5-(trifluoromethyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZJPSYNGYFWKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80575746
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)isoxazol-3-amine

CAS RN

110234-43-0
Record name 5-(Trifluoromethyl)-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80575746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dry methanol (220 ml) and 96% hydroxylamine hydrochloride (11.52 g, 0.159 mole) were added to trifluoroacetoacetonitrile (16.78 g, 0.122 mole) and the mixture was heated under reflux with stirring for 68 hours. Methanol was then evaporated under reduced pressure and, after addition of water (240 ml), a 48% solution of sodium hydroxide was added to the resulting residue to adjust to pH 11 or higher. The solution was extracted with methylene chloride and, after drying the extract with anhydrous sodium sulfate, the solvent was evaporated under reduced pressure to give the title compound (10.30 g, 55.2%) as little colored crystals, m.p. 57°-58° C., b.p. 66°-67° C./0.8 mmHg.
Quantity
11.52 g
Type
reactant
Reaction Step One
Quantity
16.78 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Yield
55.2%

Synthesis routes and methods II

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-benzoylaminoisoxazole (0.8738 g, 3.41 mmole), 36% hydrochloric acid (0.87 g, 8.53 mmole) and ethylene glycol (3.4 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Quantity
0.8738 g
Type
reactant
Reaction Step One
Quantity
0.87 g
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

In methanol (15 ml) was dissolved 5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole (1.57 g, 0.0050 mole) and 90% hydrazine hydrate (0.42 g, 0.0075 mole) was added to the solution. It was allowed to stand to room temperature for 46 hours. Water (30 ml) was added to it and the mixture was stirred at room temperature for 15 minutes. Crystals were filtered off. The filtered off crystals were washed repeatedly with methylene chloride (45 ml) and the filtrate was extracted with these washings. The filtrate was further extracted with methylene chloride (45 ml×2) and the solvent was distilled off from the combined extract at atmospheric pressure by using a distillation apparatus equipped with a fractionating column packed with glass raschig rings (15 mm in diameter, 200 mm in length). The residue was purified by column chromatography on silica gel to give the title compound. Yield: 0.714 g (93.9%).
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
5-trifluoromethyl-3-(2-(methoxycarbonyl)benzoyl)aminoisoxazole
Quantity
1.57 g
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole (1.15 g, 0.005 mole) and 36% hydrochloric acid (10 eq.) were reacted at 100° C. for 10 hours. The reaction mixture was worked up in the usual way to give the crude title compound. Crude yield: 0.20 g (26%).
Name
5-trifluormethyl-3-dimethylcarbamoylaminoisoxazole
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

The reaction was carried out according to the same procedure as described in Example 50 except that 5-trifluoromethyl-3-pivaloylaminoisoxazole (0.7553 g, 3.20 mmole), 36% hydrochloric acid (0.81 g, 8.00 mmole) and ehtylene glycol (3.2 ml) were used. The product was then purified by column chromatography on silica gel to give the title compound. Yield: 0.3686 g (75.7%). The structure of this product was confirmed by NMR.
Name
5-trifluoromethyl-3-pivaloylaminoisoxazole
Quantity
0.7553 g
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step Two
Quantity
3.2 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.